molecular formula C7H5FN2O4 B1444794 4-Amino-2-fluoro-5-nitrobenzoic acid CAS No. 807327-07-7

4-Amino-2-fluoro-5-nitrobenzoic acid

Cat. No. B1444794
M. Wt: 200.12 g/mol
InChI Key: LUOJJGUZYDDOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916599B2

Procedure details

Prepared analogously to example 145b from 4-acetylamino-2-fluoro-5-nitro-benzoic acid and half-conc. hydrochloric acid in dioxane.
Name
4-acetylamino-2-fluoro-5-nitro-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7]([F:17])[CH:6]=1)(=O)C.Cl>O1CCOCC1>[NH2:4][C:5]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7]([F:17])[CH:6]=1

Inputs

Step One
Name
4-acetylamino-2-fluoro-5-nitro-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C(=O)O)C=C1[N+](=O)[O-])F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=CC(=C(C(=O)O)C=C1[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.